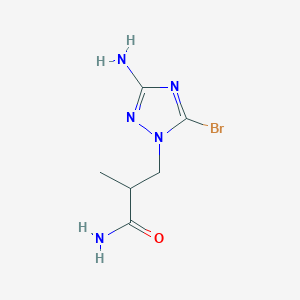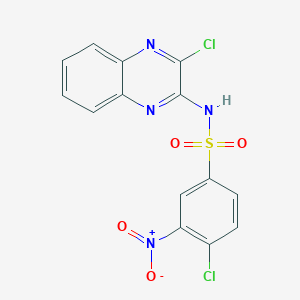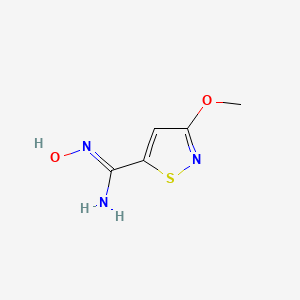![molecular formula C7H11NO2 B15239838 rel-(1R,2S,4S)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15239838.png)
rel-(1R,2S,4S)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rel-(1R,2S,4S)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid: is a bicyclic compound featuring a nitrogen atom within its structure. This compound is known for its unique structural properties, which make it a valuable subject of study in various scientific fields, including organic chemistry and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rel-(1R,2S,4S)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid typically involves the use of bicyclic intermediates. One common method involves the reaction of a suitable bicyclic precursor with reagents that introduce the carboxylic acid functionality. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired stereochemistry is achieved .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification through crystallization or chromatography to obtain the final product in a highly pure form .
Analyse Des Réactions Chimiques
Types of Reactions: rel-(1R,2S,4S)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of nucleophiles or electrophiles, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Chemistry: In organic chemistry, rel-(1R,2S,4S)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can serve as a model compound for studying enzyme-substrate interactions and other biochemical processes .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in the design of molecules that can interact with specific biological targets .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for the development of new materials with specific functionalities .
Mécanisme D'action
The mechanism of action of rel-(1R,2S,4S)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, thereby modulating the activity of the target molecule. This interaction can lead to various biological effects, depending on the nature of the target and the specific pathways involved .
Comparaison Avec Des Composés Similaires
- rel-(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid
- (1R,4R)-2,5-Diazabicyclo[2.2.1]heptane derivatives
- Bicyclo[2.2.1]heptane, 2,2-dimethyl-3-methylene-, (1R)-
Propriétés
Formule moléculaire |
C7H11NO2 |
|---|---|
Poids moléculaire |
141.17 g/mol |
Nom IUPAC |
(1R,2S,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C7H11NO2/c9-7(10)5-3-4-1-2-6(5)8-4/h4-6,8H,1-3H2,(H,9,10)/t4-,5-,6+/m0/s1 |
Clé InChI |
ABNBSYHDPQDEOA-HCWXCVPCSA-N |
SMILES isomérique |
C1C[C@@H]2[C@H](C[C@H]1N2)C(=O)O |
SMILES canonique |
C1CC2C(CC1N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-5,7-dione](/img/structure/B15239758.png)

![1-[(5-Bromothiophen-2-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B15239773.png)






![5-Methyl-1-[(pyridin-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15239806.png)


![6-(Dimethylamino)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B15239824.png)
![1-[2-(3-Amino-5-methyl-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol](/img/structure/B15239839.png)
